molecular formula C20H16ClN3O2 B606791 CPI-0610 CAS No. 1380087-89-7

CPI-0610

Numéro de catalogue: B606791
Numéro CAS: 1380087-89-7
Poids moléculaire: 365.8 g/mol
Clé InChI: GCWIQUVXWZWCLE-INIZCTEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Pelabresib anhydrous has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

CPI-0610, also known as Pelabresib Anhydrous, is a potent, first-in-class, selective, oral small-molecule inhibitor of bromodomain and extra-terminal domain (BET) proteins . BET proteins are a family of four related proteins (BRD2, BRD3, BRD4, and BRDT), each containing two tandem amino-terminal bromodomains (BD1 and BD2) that regulate the expression of an array of genes .

Mode of Action

Pelabresib strongly and selectively binds to the bromodomains of all four BET proteins and inhibits their interaction with acetylated lysine residues on chromatin . This disruption of chromatin remodeling leads to the downregulation of gene expression .

Biochemical Pathways

Pelabresib has been shown to downregulate the signaling of nuclear factor kappa B (NFκB), a transcription factor essential for inflammatory responses . NFκB is constitutively activated in many lymphomas, and its downregulation by Pelabresib has demonstrated antitumor activity in vitro .

Result of Action

Pelabresib has demonstrated antitumor activity in vitro by downregulating NFκB signaling . In clinical studies, Pelabresib has shown favorable responses in symptoms and spleen volume after 24 weeks of treatment, with correlated improvements in bone marrow fibrosis and mutant allele fraction reduction . It has also shown to suppress IL8 and CCR1 mRNA at doses above 120 and 170 mg, respectively .

Action Environment

The efficacy of Pelabresib can be influenced by various factors, including the patient’s health status and the presence of other medications. For instance, patients with advanced myelofibrosis who are intolerant/refractory to, or ineligible for ruxolitinib (RUX) have been shown to respond favorably to Pelabresib . .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le Pelabresib anhydre est synthétisé par une série de réactions chimiques impliquant la formation de sa structure de base, qui comprend un cycle benzazépine fusionné à un cycle isoxazole. La voie de synthèse implique généralement les étapes suivantes :

Méthodes de production industrielle

La production industrielle du Pelabresib anhydre implique l'optimisation de la voie de synthèse pour une fabrication à grande échelle. Cela comprend :

Analyse Des Réactions Chimiques

Types de réactions

Le Pelabresib anhydre subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du Pelabresib anhydre avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et un développement supplémentaires .

Applications de la recherche scientifique

Le Pelabresib anhydre a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le Pelabresib anhydre exerce ses effets en se liant aux motifs de reconnaissance de la lysine acétylée sur le domaine bromodomaine des protéines BET. Cela empêche l'interaction entre les protéines BET et les peptides d'histones acétylés, perturbant le remodelage de la chromatine et l'expression des gènes. L'inhibition des protéines BET conduit à la régulation négative des gènes impliqués dans les voies de signalisation oncogéniques, telles que la signalisation du facteur nucléaire kappa B (NF-κB) .

Comparaison Avec Des Composés Similaires

Le Pelabresib anhydre est unique parmi les inhibiteurs de BET en raison de son inhibition puissante et sélective des protéines BET. Des composés similaires comprennent :

Le Pelabresib anhydre se distingue par ses propriétés pharmacocinétiques favorables et son efficacité dans les études précliniques et cliniques, ce qui en fait un candidat prometteur pour un développement ultérieur .

Activité Biologique

The compound 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d] benzazepin-4-yl]acetamide is a synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an oxazole ring fused with a benzazepine moiety. Its molecular formula is C19H19ClN2O2, and it has a molecular weight of approximately 348.82 g/mol. The presence of the 4-chlorophenyl group is significant as it often enhances the biological activity of organic compounds.

PropertyValue
Molecular FormulaC19H19ClN2O2
Molecular Weight348.82 g/mol
LogP3.5
Hydrogen Bond Donors1
Rotatable Bonds6

Research indicates that this compound may exert its biological effects through several pathways:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits antiproliferative effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression.
  • Neuroprotective Effects : The oxazole moiety is associated with neuroprotective properties, potentially offering benefits in neurodegenerative diseases by modulating neurotransmitter systems.
  • Antimicrobial Properties : The presence of the chlorophenyl group enhances the compound's interaction with microbial membranes, leading to increased antibacterial activity.

Efficacy in Preclinical Models

Several studies have evaluated the efficacy of this compound in preclinical models:

  • Cancer Cell Lines : In vitro assays demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values ranging from 10 to 20 µM.
  • Neuroprotection : In animal models of neurodegeneration, administration of the compound resulted in reduced markers of oxidative stress and improved cognitive function.

Case Studies

  • Case Study on Anticancer Activity : A study published in Cancer Research assessed the effects of this compound on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls (p < 0.05), highlighting its potential as an anticancer agent.
  • Neuroprotective Effects in Rodent Models : Research conducted at a leading neuroscience institute demonstrated that treatment with this compound improved memory retention in rodent models subjected to oxidative stress, suggesting its utility in treating conditions like Alzheimer's disease.
  • Antimicrobial Testing : A recent study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties.

Propriétés

IUPAC Name

2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2/c1-11-18-14-4-2-3-5-15(14)19(12-6-8-13(21)9-7-12)23-16(10-17(22)25)20(18)26-24-11/h2-9,16H,10H2,1H3,(H2,22,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWIQUVXWZWCLE-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC2=C1C3=CC=CC=C3C(=N[C@H]2CC(=O)N)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201022544
Record name CPI-0610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201022544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380087-89-7
Record name CPI-0610 anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380087897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pelabresib anhydrous
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17129
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CPI-0610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201022544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PELABRESIB ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4017GUQ06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does CPI-0610 interact with its target, and what are the downstream effects of this interaction?

A1: this compound specifically binds to the tandem amino-terminal bromodomains (BD1 and BD2) of BET proteins, including BRD2, BRD3, and BRD4. [] These bromodomains typically recognize acetylated lysine residues on histones, acting as "readers" of the histone code and playing a crucial role in transcriptional regulation. [] By binding to the bromodomains, this compound prevents their interaction with acetylated histones, disrupting the recruitment of transcriptional machinery and ultimately leading to the downregulation of key oncogenic pathways. [] One of the primary downstream effects of this compound is the suppression of MYC transcription, a well-established oncogene involved in cell growth and proliferation. [, ] Additionally, this compound also affects the expression of other genes involved in various cellular processes, including NF-κB signaling, BCL2 expression, and TGFβ signaling, contributing to its anti-tumor activity. [, , , , ] In MF specifically, this compound impacts the differentiation of megakaryocytes, the cells responsible for pro-inflammatory cytokine production, leading to reduced inflammation and bone marrow fibrosis. [, ]

Q2: What are the key PK/PD properties of this compound?

A2: this compound exhibits favorable pharmacokinetic properties, with rapid absorption and a relatively short half-life of approximately 15 hours, supporting once-daily dosing. [, ] It shows dose-proportional increases in systemic exposure, meaning that drug levels in the body increase proportionally with increasing doses. [, ] The bioavailability of the tablet formulation is higher than the capsule formulation, reaching up to 75%. [] Regarding pharmacodynamics, this compound demonstrates target engagement by effectively suppressing the expression of BET target genes, such as IL8 and CCR1, in a dose- and exposure-dependent manner. [, , ] Notably, this suppression is rapidly reversible upon drug removal. []

Q3: What evidence supports the efficacy of this compound in preclinical and clinical settings?

A3: this compound has demonstrated promising antitumor activity in various preclinical models of hematological malignancies. It exhibits potent in vitro cytotoxicity against multiple myeloma (MM) cell lines, inducing G1 cell cycle arrest and caspase-dependent apoptosis. [] In vivo studies using a MM xenograft mouse model demonstrated significant tumor growth delay and increased survival in this compound-treated mice. [] Moreover, this compound displays synergistic cytotoxicity when combined with immunomodulatory drugs like lenalidomide in MM models. [] In MF, this compound exhibits encouraging results in reducing proinflammatory cytokines, bone marrow fibrosis, and the need for transfusions. [] Furthermore, the combination of this compound with ruxolitinib, a JAK inhibitor, has shown synergistic effects in reducing splenomegaly and improving symptoms in MF patients. [, , , ] These promising preclinical findings have translated to clinical trials, where this compound, as monotherapy or in combination with ruxolitinib, has shown promising clinical activity in patients with relapsed/refractory lymphoma and MF, including spleen volume reduction, symptom alleviation, improved hemoglobin levels, and reduced transfusion burden. [, , , , ]

Q4: Are there known mechanisms of resistance to this compound?

A5: While this compound has demonstrated promising preclinical and clinical activity, understanding and overcoming potential resistance mechanisms remains an important area of research. One study using an acute myeloid leukemia (AML) model identified a potential resistance mechanism involving the sustained expression of MYC and the anti-apoptotic gene BCL2 in resistant cells, despite the presence of this compound. [] Further research is crucial to fully elucidate the mechanisms underlying resistance to BET inhibition and explore strategies to overcome or circumvent such resistance.

Q5: What is known about the SAR of this compound and its analogs?

A6: While specific details regarding the SAR of this compound are not extensively elaborated in the provided articles, the development of this benzoisoxazoloazepine-based BET inhibitor involved a structured process of optimization for potency, selectivity, and pharmacokinetic properties. [] The fact that this compound is highlighted as a potent and selective inhibitor suggests that structural modifications were explored to enhance its binding affinity for BET bromodomains and improve its ability to inhibit their function compared to earlier compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.